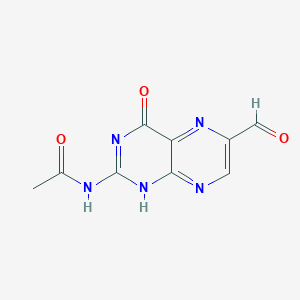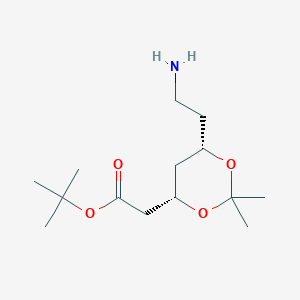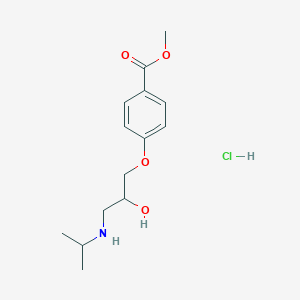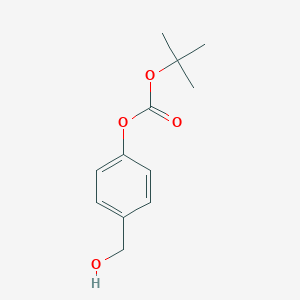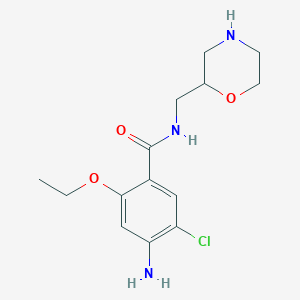
Des-4-fluorobenzyl Mosapride
Overview
Description
- Its chemical structure includes a pyrimidine ring and a thiazole ring , with the latter being critical for its catalytic properties.
- TPP serves as a cofactor present in all living systems, participating in several biochemical reactions .
Thiamine pyrophosphate: is a derivative of (vitamin B₁) and is produced within liver cells through the action of the enzyme .
Mechanism of Action
Target of Action
Des-4-fluorobenzyl Mosapride, also known as GT4H5AY6FS or 4-amino-5-chloro-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide, is the main metabolite of Mosapride . Its primary target is the serotonin receptor 4 (5-HT4) . This receptor plays a crucial role in the gastrointestinal (GI) motility .
Mode of Action
This compound acts as a gastroprokinetic agent . It enhances upper GI motility by stimulating the 5-HT4 receptor . The EC50 value, which is the concentration of the drug that gives half-maximal response, is 74.2 nM in guinea pig ileal longitudinal muscle myenteric plexus .
Biochemical Pathways
The activation of the 5-HT4 receptor by this compound leads to an increase in the motility of the upper GI tract . This action affects the biochemical pathways related to GI motility, resulting in enhanced movement of food through the stomach and small intestine .
Pharmacokinetics
The pharmacokinetics of this compound shows that it has a dose-proportional increase in Cmax and AUC, indicating linear pharmacokinetics up to 40 mg . The Cmax of its metabolite M-1 is 1/6 of that of the unchanged drug . Urinary excretion of the unchanged Mosapride and M-1 during 48 hours after single dosing accounted for 0.1-0.4% and 7.0-11.0% of the dose, respectively .
Result of Action
The stimulation of the 5-HT4 receptor by this compound results in an increase in the force of contraction and beating rate in isolated atrial preparations . It has been shown to increase colonic motility in dogs, horses, and guinea pigs in vivo . Formulations containing Mosapride, including this metabolite, are used in human and veterinary medicine to mitigate post-surgical and Parkinson’s-induced constipation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of cilostamide, a phosphodiesterase III inhibitor, can enhance the force of contraction under isometric conditions in isolated paced human right atrial preparations . Furthermore, the sex of the subject can also influence the pharmacokinetics of Mosapride, with males showing more rapid elimination and extensive first-pass metabolism compared to females .
Biochemical Analysis
Biochemical Properties
Des-4-fluorobenzyl Mosapride interacts with the serotonin receptor 4 (5-HT4) in the gastrointestinal nerve plexus . By stimulating these receptors, it increases the release of acetylcholine, which in turn enhances gastrointestinal motility and gastric emptying .
Cellular Effects
This compound has been shown to have effects on various types of cells. For instance, it has been found to inhibit Kv4.3 potassium channels expressed in Chinese hamster ovary cells . Additionally, it has been shown to stimulate human 5-HT4-serotonin receptors in the heart .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the 5-HT4 receptors. This binding stimulates the release of acetylcholine, which then enhances gastrointestinal motility and gastric emptying .
Temporal Effects in Laboratory Settings
It is known that the gastric emptying enhancing effect of Mosapride, from which this compound is derived, was decreased after one week of repeated administration .
Dosage Effects in Animal Models
Mosapride has been shown to increase colonic motility in dogs, horses, and guinea pigs in vivo .
Metabolic Pathways
This compound is primarily metabolized in the liver. The metabolic pathway involves the removal of the 4-fluorobenzyl group, followed by oxidation of the morpholine ring at position 5, and hydroxylation of the benzene ring at position 3 .
Transport and Distribution
It is known that Mosapride is metabolized mainly in the liver .
Preparation Methods
Synthetic Routes: TPP can be synthesized through enzymatic phosphorylation of thiamine by thiamine diphosphokinase.
Industrial Production: While TPP is not directly produced industrially, it is available as a supplement or as part of vitamin B-complex formulations.
Chemical Reactions Analysis
Types of Reactions: TPP participates in various reactions, including , , and .
Common Reagents and Conditions: TPP is involved in the and acts as a coenzyme for enzymes like and .
Major Products: The products formed depend on the specific reactions and substrates involved.
Scientific Research Applications
Chemistry: TPP is essential for the , a critical step in energy metabolism.
Biology: It plays a role in , the , and other metabolic pathways.
Medicine: TPP deficiency leads to , a disease characterized by neurological and cardiovascular symptoms.
Industry: TPP is used in the production of , such as thiamine mononitrate and thiamine hydrochloride.
Comparison with Similar Compounds
Uniqueness: TPP’s thiazole ring is essential for its catalytic function, distinguishing it from other thiamine derivatives.
Similar Compounds: Other thiamine derivatives include and .
Properties
IUPAC Name |
4-amino-5-chloro-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O3/c1-2-20-13-6-12(16)11(15)5-10(13)14(19)18-8-9-7-17-3-4-21-9/h5-6,9,17H,2-4,7-8,16H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOQHUQAQLNFOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)NCC2CNCCO2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80934399 | |
| Record name | 4-Amino-5-chloro-2-ethoxy-N-[(morpholin-2-yl)methyl]benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80934399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152013-26-8 | |
| Record name | 4-Amino-5-chloro-2-ethoxy-N-((2-morpholinyl)methyl)benzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152013268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-5-chloro-2-ethoxy-N-[(morpholin-2-yl)methyl]benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80934399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DES-4-FLUOROBENZYL MOSAPRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GT4H5AY6FS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B30212.png)



![4-[2-(5,6,7,8-Tetrahydro-5,5-dimethyl-8-oxo-2-naphthalenyl)ethynyl]benzoic acid ethyl ester](/img/structure/B30220.png)
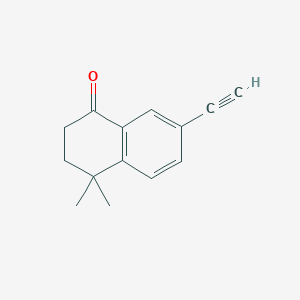
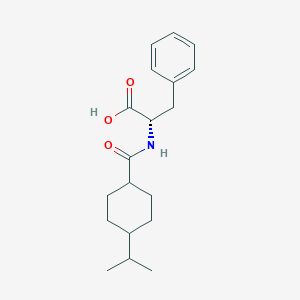
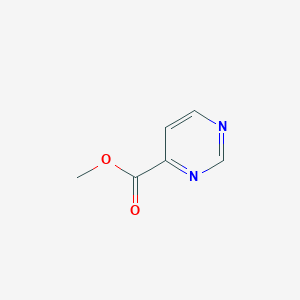
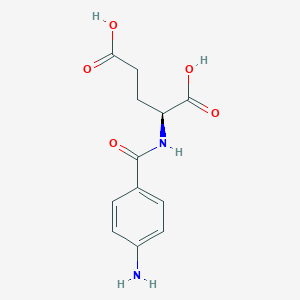
![4-[(Trifluoroacetyl)amino]benzoic acid](/img/structure/B30235.png)
